molecular formula C7H12N2O B3039943 5,8-Diazaspiro[3.5]nonan-6-one CAS No. 1419209-31-6

5,8-Diazaspiro[3.5]nonan-6-one

Cat. No.: B3039943
CAS No.: 1419209-31-6
M. Wt: 140.18
InChI Key: TWGRGYAXVAYVJF-UHFFFAOYSA-N
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Description

5,8-Diazaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol It is characterized by a spirocyclic structure containing two nitrogen atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diazaspiro[3.5]nonan-6-one typically involves multicomponent reactions. One method includes the reaction of phenacylbromide, thiosemicarbazide, and α-acetyl-γ-butyrolactone in the presence of phosphorus oxychloride (POCl₃). This reaction proceeds under controlled conditions to yield the desired spirocyclic compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multicomponent reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,8-Diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,8-Diazaspiro[3.5]nonan-6-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5,8-Diazaspiro[3.5]nonan-6-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    5,8-Diazaspiro[4.5]decane-6-one: Another spirocyclic compound with a similar structure but a different ring size.

    5,8-Diazaspiro[3.4]octan-6-one: A smaller spirocyclic compound with comparable functional groups.

Uniqueness: 5,8-Diazaspiro[3.5]nonan-6-one is unique due to its specific ring size and the presence of two nitrogen atoms in the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,8-diazaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-4-8-5-7(9-6)2-1-3-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGRGYAXVAYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419209-31-6
Record name 5,8-diazaspiro[3.5]nonan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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